2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C5HClF3IN2 and its molecular weight is 308.43. The purity is usually 95%.
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Scientific Research Applications
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine demonstrates potential in the generation and functionalization of pyrimidines. Research indicates that these species are fairly stable when flanked by electron-withdrawing substituents like trifluoromethyl and halogens. This stability facilitates the production of carboxylic acids in high yields under certain conditions, highlighting the compound's relevance in organic synthesis (Schlosser, Lefebvre, & Ondi, 2006).
Halogen Shuffling in Pyridines
Another study explores the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine. When treated with specific reagents, this compound can be converted into various derivatives, demonstrating its versatility in chemical transformations. This ability to undergo halogen shuffling makes it a valuable asset in chemical syntheses (Mongin, Tognini, Cottet, & Schlosser, 1998).
Development of Concise Syntheses
The development of concise and scalable syntheses of compounds related to this compound is an area of interest. For instance, the synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine via Negishi cross-coupling is a practical approach, highlighting the compound's role as an intermediate in the synthesis of specific inhibitors (Pérez-Balado et al., 2007).
Inhibitors of Gene Expression
In the field of molecular biology, derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine are studied as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. This research underscores the potential pharmaceutical applications of compounds derived from this compound (Palanki et al., 2000).
Synthesis of Novel Compounds
The synthesis and characterization of novel compounds like 5-trifluoromethyl-pyridine-2-thione, potentially used as antithyroid drugs, demonstrate the broader applicative range of trifluoromethyl-substituted pyrimidines. Such studies expand our understanding of the chemical properties and potential uses of these compounds (Chernov'yants et al., 2011).
Future Directions
Properties
IUPAC Name |
2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3IN2/c6-4-11-1-2(10)3(12-4)5(7,8)9/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLLTDZRPSTSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.